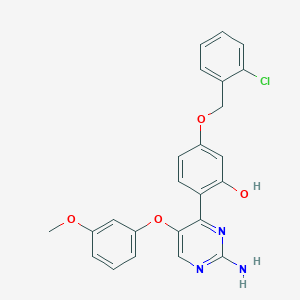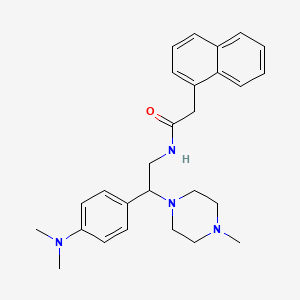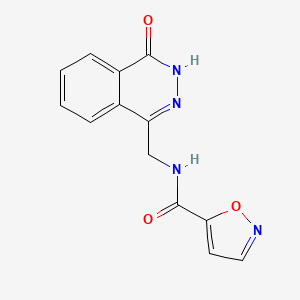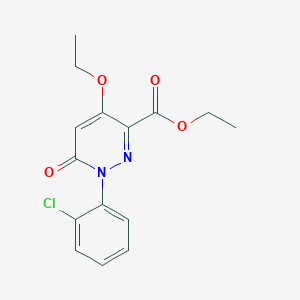
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol, also known as AC-262,536, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first synthesized by the pharmaceutical company Acadia Pharmaceuticals in 2007. AC-262,536 has shown promising results in preclinical studies as a potential treatment for muscle wasting and bone loss in patients with osteoporosis.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Properties
Pyrimidine derivatives have been synthesized and evaluated for their antifungal and antibacterial activities. For example, pyrazolo[1,5-a]pyrimidine derivatives exhibited notable antifungal abilities against a variety of phytopathogenic fungi, suggesting potential agricultural applications for similar compounds (Zhang et al., 2016). This implies that compounds like 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol could be explored for their fungicidal or bactericidal properties.
Antioxidant Activity
Pyrimidine derivatives, particularly those bearing phenol or catechol moieties, have shown significant antioxidant activities. The introduction of hydroxy groups in specific positions has been found to enhance the inhibitory potency against certain enzymes, indicating potential therapeutic applications for oxidative stress-related diseases (La Motta et al., 2007). This suggests that structurally similar compounds, including the one of interest, may possess valuable antioxidant properties.
Synthesis of Heterocyclic Compounds
The structural flexibility of pyrimidine derivatives allows for their use in the synthesis of a wide range of heterocyclic compounds. These synthesized compounds have applications in various fields, including pharmaceuticals and material science (Gazizov et al., 2015). The research underscores the chemical versatility of pyrimidine-based compounds, which can serve as precursors for developing new drugs and materials.
Influence on Biologically Active Peptides
Studies have also explored the influence of Schiff base derivatives of pyrimidine on biologically active peptides, indicating potential regulatory effects on aminopeptidases. These enzymes play crucial roles in various biological processes, suggesting that pyrimidine derivatives could be valuable tools in studying biochemical pathways or as therapeutic agents (Hueso-Ureña et al., 2003).
Anticancer Evaluation
Further research has highlighted the anticancer potential of pyrimidine derivatives, with specific compounds exhibiting significant potency against human cancer cell lines. This opens the possibility for the development of new anticancer agents based on pyrimidine structures (Patravale et al., 2014).
Eigenschaften
IUPAC Name |
2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-30-16-6-4-7-18(11-16)32-22-13-27-24(26)28-23(22)19-10-9-17(12-21(19)29)31-14-15-5-2-3-8-20(15)25/h2-13,29H,14H2,1H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNGPBOWDOGYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4Cl)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine](/img/structure/B2676741.png)
![2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2676744.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2676746.png)
![6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B2676748.png)
![(3-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2676749.png)
![(5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2676750.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide](/img/structure/B2676751.png)

![8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2676755.png)

![4-ethoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2676758.png)

